molecular formula C10H19NO B7490095 N-(2-methylcyclohexyl)propanamide

N-(2-methylcyclohexyl)propanamide

Cat. No.: B7490095
M. Wt: 169.26 g/mol
InChI Key: XXVYEDZSAAYAMV-UHFFFAOYSA-N
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Description

N-(2-Methylcyclohexyl)propanamide is an aliphatic amide characterized by a propanamide backbone linked to a 2-methylcyclohexyl group. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.27 g/mol.

Properties

IUPAC Name

N-(2-methylcyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVYEDZSAAYAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) N-Cyclohexyl-2-[(3,4-difluorophenyl)amino]propanamide ()

  • Molecular Formula : C₁₅H₂₀F₂N₂O
  • Molecular Weight : 282.33 g/mol
  • Key Features: Incorporates a difluorophenyl amino group, enhancing polarity compared to the target compound. The fluorine atoms may improve metabolic stability in pharmaceutical contexts .

b) N-(3-Chloro-2-methylphenyl)-3-cyclohexylpropanamide ()

  • Molecular Formula: C₁₆H₂₂ClNO
  • Molecular Weight : 279.80 g/mol

c) N,N-Diethyl-2-[(2-methylcyclohexyl)amino]propanamide ()

  • Molecular Formula : C₁₄H₂₈N₂O
  • Molecular Weight : 240.38 g/mol
  • Key Features: Diethylamino group introduces steric bulk, reducing solubility in aqueous media compared to the target compound. Such modifications are common in prodrug design .

Aromatic and Heteroaromatic Derivatives

a) Propanil (N-(3,4-Dichlorophenyl)propanamide) ()

  • Molecular Formula: C₉H₉Cl₂NO
  • Molecular Weight : 218.08 g/mol
  • Key Features : A widely used herbicide. The dichlorophenyl group enhances electrophilic character, enabling interaction with plant acetolactate synthase enzymes .

b) N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide ()

  • Molecular Formula: C₁₅H₂₀ClNO₂
  • Molecular Weight : 281.78 g/mol
  • Key Features : Hydroxamic acid moiety (N-hydroxy group) confers metal-chelating properties, relevant in antioxidant or protease inhibitor applications .

Complex Heterocyclic Derivatives

a) 3-Cyclohexyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide ()

  • Molecular Formula : C₁₉H₂₄N₄O₃S
  • Molecular Weight : 400.49 g/mol

b) N-Cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide ()

  • Molecular Formula : C₁₈H₂₄N₄O₂S₂
  • Molecular Weight : 408.54 g/mol
  • Key Features: Thienopyrimidinyl group is associated with anticancer activity, particularly in targeting tyrosine kinases .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Evidence ID
N-(2-Methylcyclohexyl)propanamide C₁₀H₁₉NO 169.27 2-Methylcyclohexyl Solvent, Intermediate -
N-Cyclohexyl-2-[(3,4-difluorophenyl)amino]propanamide C₁₅H₂₀F₂N₂O 282.33 Difluorophenyl amino Pharmaceuticals
Propanil C₉H₉Cl₂NO 218.08 3,4-Dichlorophenyl Herbicide
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide C₁₅H₂₀ClNO₂ 281.78 N-Hydroxy, Chlorophenyl Antioxidant, Enzyme inhibition
3-Cyclohexyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide C₁₉H₂₄N₄O₃S 400.49 Pyrimidinylsulfamoyl Antimicrobial, Kinase inhibitor

Research Findings and Trends

  • Synthetic Methods : highlights the use of carbodiimide-mediated coupling for propanamide synthesis, a method applicable to the target compound .
  • Solubility Trends : Aliphatic cyclohexyl derivatives (e.g., ) exhibit lower aqueous solubility compared to aromatic analogs, impacting their bioavailability .

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